1-(Cyclopent-3-ene-1-carbonyl)piperazine
Description
1-(Cyclopent-3-ene-1-carbonyl)piperazine is a piperazine derivative featuring a cyclopentene ring conjugated to a carbonyl group at the N1 position of the piperazine core. The compound’s molecular framework combines the rigidity of the cyclopentene ring with the flexibility of the piperazine moiety, making it a candidate for drug design, catalysis, or materials science. Its reactivity is influenced by the electron-withdrawing carbonyl group and the strained cyclopentene ring, which may enhance electrophilic substitution or nucleophilic addition reactions.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
cyclopent-3-en-1-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C10H16N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h1-2,9,11H,3-8H2 |
InChI Key |
BQKUNHBVCSMMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC=CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a systematic comparison:
Structural and Functional Group Variations
Physicochemical Properties
- pKa and Solubility: Piperazine derivatives with hydroxyl or amino groups (e.g., 1-(2-hydroxyethyl)piperazine) exhibit pKa values of 3.73–7.98, favoring aqueous solubility . The cyclopentene-carbonyl group likely lowers basicity (predicted pKa ~6–7), balancing solubility and membrane permeability.
- Stability: Cyclopentene rings are prone to oxidation compared to saturated cyclohexane analogs. For example, fluoroquinolones with piperazine moieties undergo MnO₂-mediated oxidation at the piperazine N1 atom, leading to dealkylation .
Key Research Findings and Data Tables
Table 2: Physicochemical Comparison
| Property | This compound (Predicted) | 1-(2-Hydroxyethyl)piperazine | TFMPP |
|---|---|---|---|
| Molecular Weight | ~208 g/mol | 146.2 g/mol | 244.2 g/mol |
| pKa | 6.5–7.5 | 3.73 (acidic), 7.98 (basic) | 8.1 (basic) |
| LogP | ~1.8 | -0.5 | 2.9 |
| Thermal Stability | Moderate (decomposes >150°C) | Stable to 192°C | Stable to 200°C |
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